![molecular formula C21H12AuClF9P B1600810 氯[三(对-三氟甲基苯基)膦]金(I) CAS No. 385815-83-8](/img/structure/B1600810.png)

氯[三(对-三氟甲基苯基)膦]金(I)

描述

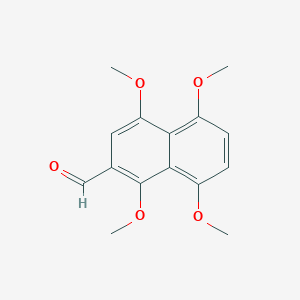

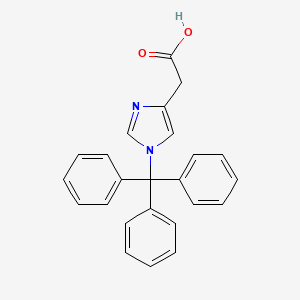

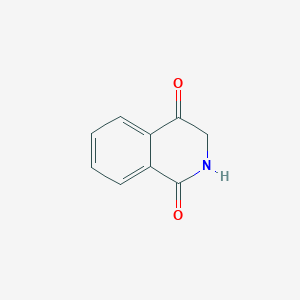

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), also known as [Tris(para-trifluoromethylphenyl)phosphine]gold(I) chloride, has the empirical formula C21H12AuClF9P and a molecular weight of 698.70 g/mol . It is a white powder, crystals, or chunks.

Molecular Structure Analysis

The molecular structure of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is represented by the following SMILES string: Cl[Au].FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F .

Chemical Reactions Analysis

科学研究应用

结构分析和苯基化试剂

氯[三(对-三氟甲基苯基)膦]金(I) 及类似的金(I) 膦配合物因其结构性质而被广泛研究。例如,苯基[三(叔丁基)膦]金(I) 已使用氯[三(叔丁基)膦]金(I) 作为起始点合成,证明了该化合物作为苯基化试剂的作用。该过程使用单晶 X 射线衍射研究进行分析,突出了该化合物在结构化学中的用途 (Sladek 等人,1995 年)。

分子配合物的形成

金(I) 膦配合物,包括氯[三甲基膦]金(I) 等变体,已被证明可以形成独特的分子结构。这些配合物表现出各种性质,例如形成螺旋链或溶剂分子层,如通过 X 射线衍射研究揭示的那样。这些发现对于理解这些化合物的分子复杂性和潜在应用具有重要意义 (Angermaier 等人,1994 年)。

与金卤化物的相互作用

研究还深入探讨了类似的膦配合物与金卤化物的相互作用。例如,金(I) 卤化物与甲氧基取代的三芳基膦配合物(其结构与氯[三(对-三氟甲基苯基)膦]金(I) 相似)已被研究。这些研究证实了金中心周围预期存在的线性二配位,这由此类化合物典型的键距和键角数据证明 (Bott 等人,2007 年)。

亲金性和分子运动

亲金性,即金原子之间的亲和力,这一概念已在三核金(I) 配合物中得到研究,类似于氯[三(对-三氟甲基苯基)膦]金(I)。这些研究揭示了此类配合物中内部分子运动的见解,有助于更深入地了解其化学行为 (Zank 等人,1998 年)。

金配位和新型配合物

对金配位的探索导致了涉及具有各种官能团的三级膦的新型配合物的合成。对类似于氯[三(对-三氟甲基苯基)膦]金(I) 的化合物的研究显示出独特的构象和分子相互作用,扩大了对金膦配位化学的理解范围。此类研究对新材料和催化剂的设计具有实际意义 (Fuchs 等人,1997 年)。

氧化加成和配体调谐

碘对金(I) 配合物的氧化加成受配体调谐的显着影响,证明了电子和空间效应在这些反应中的重要性。此原理适用于类似于氯[三(对-三氟甲基苯基)膦]金(I) 的化合物,其中配体的性质可以控制金(I) 配合物的反应性和性质。此类见解对于针对特定应用定制金(I) 配合物的反应性至关重要 (Schneider 等人,2004 年)。

抗癌金属药物

金(I) 膦配合物,包括氯[三(对-三氟甲基苯基)膦]金(I) 的衍生物,作为抗癌药物显示出了巨大的前景。这些配合物表现出显着的肿瘤细胞生长抑制效应和对癌细胞的高度选择性。对其抗肿瘤机制的详细研究为开发新的抗癌疗法提供了潜在途径 (Reddy 等人,2017 年)。

未来方向

作用机制

Target of Action

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is an organophosphorus compound that is commonly used as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions such as aromatic ring substitution, the Josephson-Menger reaction, and C-H bond functionalization .

Mode of Action

The compound interacts with its targets by acting as a catalyst, facilitating various reactions without being consumed in the process . It can participate in a variety of reactions, including the substitution of aromatic rings, the Josephson-Menger reaction, and the functionalization of C-H bonds .

Biochemical Pathways

The exact biochemical pathways affected by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) depend on the specific reactions it catalyzes. For instance, in the case of aromatic ring substitution, the compound facilitates the replacement of a substituent on an aromatic ring with another substituent . In the Josephson-Menger reaction, it aids in the transformation of certain organic compounds .

Result of Action

The molecular and cellular effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)'s action are largely dependent on the specific reactions it catalyzes. For example, in the case of aromatic ring substitution, the compound enables the formation of new organic molecules with different properties .

Action Environment

The action, efficacy, and stability of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, the compound is a solid that is soluble in organic solvents such as ether and dimethylformamide . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, reactions involving this compound are generally carried out under an inert atmosphere , indicating that the presence of oxygen or other reactive gases could potentially impact its efficacy and stability.

属性

IUPAC Name |

chlorogold;tris[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F9P.Au.ClH/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;;/h1-12H;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHMCLFZEQKHCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12AuClF9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465663 | |

| Record name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |

CAS RN |

385815-83-8 | |

| Record name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)

![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)